REACTION_CXSMILES
|
[CH3:1][C:2]1[N:7]=[C:6]([CH:8]=O)[CH:5]=[CH:4][CH:3]=1.[NH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[P:17]([O-:32])([O:25][C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1)[O:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.O.O.O.O.O.O.O.O.[Cl-]>>[CH3:1][C:2]1[N:7]=[C:6]([CH:8]([P:17](=[O:32])([O:25][C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=2)[O:18][C:19]2[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=2)[NH:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH:5]=[CH:4][CH:3]=1 |f:3.4.5.6.7.8.9.10.11|
|
Name
|
|
Quantity
|
2.12 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=CC(=N1)C=O
|
Name
|
|
Quantity
|
1.63 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
|
Quantity
|
4.92 g
|
Type
|
reactant
|
Smiles
|
P(OC1=CC=CC=C1)(OC1=CC=CC=C1)[O-]
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Name
|
chloride octahydrate
|
Quantity
|
0.56 g
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.O.O.O.[Cl-]
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
was stirred at room temperature 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with CH2Cl2 (3×50 mL)
|
Type
|
WASH
|
Details
|
the CH2Cl2 solution was washed with water (2×20 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous Na2SO4
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Type
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FILTRATION
|
Details
|
filtered
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Type
|
CUSTOM
|
Details
|
evaporated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by MPLC on silica gel using
|
Type
|
ADDITION
|
Details
|
a mixture of EtOAc and hexane as eluent
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=CC(=N1)C(NC1=CC=CC=C1)P(OC1=CC=CC=C1)(OC1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.96 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 92.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |